

# Diisobutyl adipate vs. DEHP as a plasticizer: a comparative study

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## Compound of Interest

Compound Name: *Diisobutyl adipate*

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## An Objective Comparison of **Diisobutyl Adipate** and DEHP as Plasticizers for Scientific Applications

In the realm of polymer science and formulation, particularly for applications in medical devices, laboratory equipment, and drug delivery systems, the choice of plasticizer is critical. It dictates the physical properties of the final product, such as flexibility and durability, and its biocompatibility. For decades, Di(2-ethylhexyl) phthalate (DEHP) was the industry standard for plasticizing polyvinyl chloride (PVC). However, mounting toxicological concerns have catalyzed a shift towards alternative plasticizers. This guide provides a detailed, data-driven comparison between **Diisobutyl Adipate** (DIBA), a non-phthalate adipate ester, and DEHP.

## Executive Summary

**Diisobutyl adipate** (DIBA) and other aliphatic adipate esters are emerging as viable alternatives to DEHP, primarily driven by a significantly better safety and regulatory profile. Adipates generally offer superior low-temperature flexibility, a key advantage for certain applications. However, this is often counterbalanced by lower permanence (i.e., higher volatility and migration rates) compared to DEHP. The selection between DIBA and DEHP thus involves a trade-off between toxicological risk, low-temperature performance, and long-term stability.

## Data Presentation: A Comparative Overview

The following tables summarize the key physical, performance, and toxicological properties of DIBA and DEHP. Data for Di(2-ethylhexyl) adipate (DEHA), a structurally similar and widely

studied adipate, is included as a proxy where specific data for DIBA is not available, providing a broader view of the adipate class.

Table 1: Physical and Chemical Properties

Property	Diisobutyl Adipate (DIBA)	Di(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula	C <sub>14</sub> H <sub>26</sub> O <sub>4</sub> <a href="#">[1]</a>	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub> <a href="#">[2]</a>
Molecular Weight	258.36 g/mol <a href="#">[3]</a>	390.56 g/mol
Appearance	Clear, colorless liquid <a href="#">[1]</a>	Colorless, viscous liquid
Density @ 25°C	0.954 g/mL <a href="#">[4]</a>	~0.986 g/mL
Boiling Point	293 °C	385 °C
Water Solubility	Practically insoluble	Insoluble

Table 2: Performance Characteristics in PVC

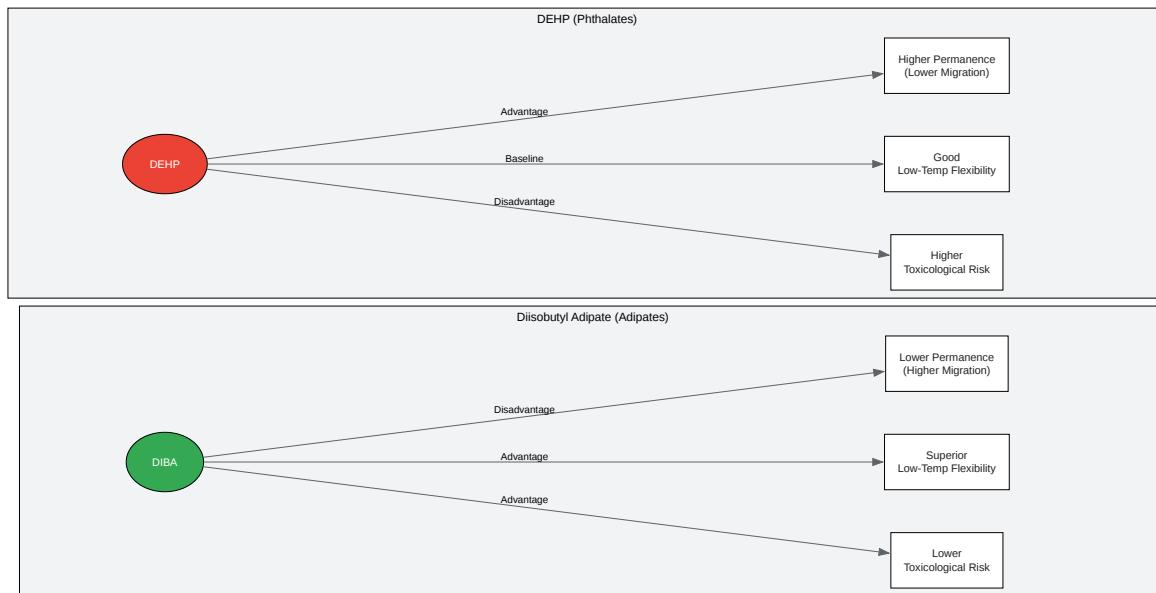
Performance Metric	Adipate Esters (DIBA/DEHA)	Di(2-ethylhexyl) Phthalate (DEHP)
Plasticizing Efficiency	Good to High	High
Low-Temperature Flexibility	Excellent; superior to phthalates of similar alkyl chain length	Good, but inferior to adipates
Migration & Leaching	Higher than DEHP. DEHA has a threefold greater potential to leach relative to DEHP.	Lower than adipates; considered to have higher permanence
Volatility	Higher than DEHP, leading to lower permanence	Low volatility
Compatibility with PVC	Generally lower than DEHP	Excellent

Table 3: Toxicological and Regulatory Profile

Aspect	Diisobutyl Adipate (DIBA)	Di(2-ethylhexyl) Phthalate (DEHP)
Acute Toxicity	Generally considered non-toxic with low irritation potential.	Low acute toxicity.
Chronic Toxicity	Limited data, but adipates are generally considered safer alternatives. Some studies indicate potential for aquatic toxicity for DIBA and other alternatives.	Identified as an endocrine disruptor, reproductive toxicant, and a potential carcinogen.
Regulatory Status	Generally not subject to the same restrictions as DEHP.	Heavily regulated; restricted or banned in many applications (e.g., toys, food contact, medical devices) by the EU (REACH) and listed under California's Proposition 65.
Carcinogenicity (IARC)	Not classified. DEHA is classified as Group 3 (Not classifiable as to its carcinogenicity to humans).	Group 2B: Possibly carcinogenic to humans.

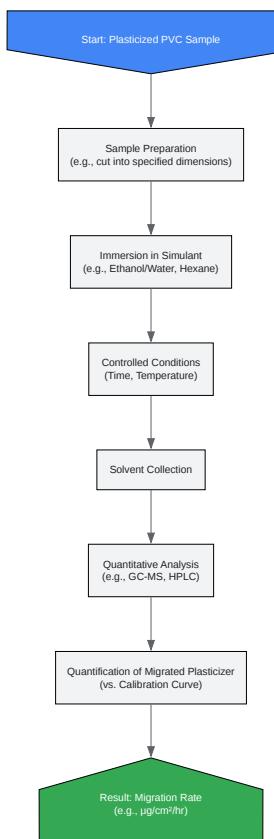
## Mandatory Visualizations

The following diagrams illustrate key comparative aspects and experimental workflows relevant to the selection and evaluation of these plasticizers.



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Caption: Key performance trade-offs between DIBA (Adipates) and DEHP.



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Caption: Experimental workflow for plasticizer migration testing.

## Experimental Protocols

Accurate comparison of plasticizer performance relies on standardized experimental methodologies. Below are detailed protocols for evaluating two key performance indicators: plasticizing efficiency and migration resistance.

## Protocol 1: Determining Plasticizing Efficiency via Shore A Hardness

Objective: To measure the effectiveness of a plasticizer in softening a polymer matrix. A greater reduction in hardness for a given concentration indicates higher efficiency.

Apparatus:

- Two-roll mill or laboratory mixer for compounding.
- Compression molding press.
- Shore A Durometer.
- Conditioning chamber ( $23 \pm 2^\circ\text{C}$ ,  $50 \pm 5\%$  RH).

Methodology:

- Compounding: Prepare PVC formulations containing a fixed concentration (e.g., 40 parts per hundred resin - PHR) of DIBA and DEHP, respectively. Ensure all other additives (stabilizers, lubricants) are kept constant.
- Molding: Process the compounds on a two-roll mill and then compression mold them into standardized plaques (e.g., 6 mm thickness).
- Conditioning: Condition the molded plaques for a minimum of 24 hours at  $23 \pm 2^\circ\text{C}$  and  $50 \pm 5\%$  relative humidity.
- Measurement: Measure the Shore A hardness at multiple points on the surface of each plaque using the durometer. Calculate the average hardness value for each formulation.
- Data Interpretation: Compare the average hardness values. The plasticizer that results in a lower Shore A value is considered more efficient at that concentration.

## Protocol 2: Quantifying Plasticizer Migration via Solvent Extraction

Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a liquid medium over a defined period. This is critical for applications involving liquid contact, such as medical tubing or fluid containers.

Apparatus:

- Glass vials with inert caps.
- Analytical balance.
- Forced-convection oven.
- Gas Chromatograph-Mass Spectrometer (GC-MS).
- Volumetric glassware.

Methodology:

- Sample Preparation: Cut samples of the plasticized PVC into uniform dimensions (e.g., 1x3 cm). Record the initial weight of each sample to four decimal places.
- Extraction: Place each PVC sample into a glass vial and add a precise volume of an extraction solvent (e.g., a 50:50 ethanol/water mixture for simulating biological fluids, or hexane for fatty contact).
- Incubation: Seal the vials and place them in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, and 72 hours).
- Sample Analysis (GC-MS):
  - After incubation, remove the PVC sample from the vial.
  - Take a known aliquot of the extraction solvent. If necessary, add an internal standard for precise quantification.
  - Analyze the solvent using a validated GC-MS method to identify and quantify the leached plasticizer.

- Quantification and Reporting:
  - Prepare a series of calibration standards of the target plasticizer in the same solvent.
  - Use the calibration curve to determine the concentration of the plasticizer in the extraction solvent.
  - Report the results as the total mass of migrated plasticizer per unit area of the PVC sample (e.g.,  $\mu\text{g}/\text{cm}^2$ ) or as a percentage of the initial plasticizer content.

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